molecular formula C10H11N3S2 B11069640 7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Cat. No.: B11069640
M. Wt: 237.3 g/mol
InChI Key: DNJQXLJIDZTGQO-UHFFFAOYSA-N
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Description

7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with disulfanyl and carbonitrile functional groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of a base such as triethylamine. This reaction yields a thiopyrano compound, which is then reacted with morpholine to form the desired naphthyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The disulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the naphthyridine ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted naphthyridine derivatives. These products can further undergo additional chemical transformations to yield more complex molecules.

Scientific Research Applications

7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The disulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The carbonitrile group can interact with nucleophilic sites in biological molecules, affecting their function. These interactions result in the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,7-Naphthyridine
  • 2,6-Naphthyridine

Uniqueness

7-Methyl-1,3-disulfanyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is unique due to the presence of both disulfanyl and carbonitrile functional groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other naphthyridine derivatives, making this compound particularly interesting for further research and development .

Properties

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

7-methyl-1-sulfanyl-3-sulfanylidene-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C10H11N3S2/c1-13-3-2-6-7(4-11)9(14)12-10(15)8(6)5-13/h2-3,5H2,1H3,(H2,12,14,15)

InChI Key

DNJQXLJIDZTGQO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C(=S)NC(=C2C1)S)C#N

Origin of Product

United States

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